molecular formula C14H16N2O3 B13902600 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde

5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde

Cat. No.: B13902600
M. Wt: 260.29 g/mol
InChI Key: QHPPZWYAJJYNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde: is a chemical compound with the molecular formula C13H14N2O3 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ortho-substituted nitrobenzenes, under acidic or basic conditions.

    Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by a tetrahydropyran moiety.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction conditions, where the indazole core is treated with a formylating agent like DMF and POCl3.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products:

    Oxidation: 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid

    Reduction: 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: Utilized in the design of biological probes for studying enzyme activities and cellular processes.

Medicine:

    Drug Development: Investigated for its potential as a lead compound in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

Industry:

    Materials Science: Explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation or cancer progression. Further research is needed to elucidate its precise molecular targets and mechanisms.

Comparison with Similar Compounds

    Indazole-3-carbaldehyde: Lacks the methoxy and tetrahydropyran groups, making it less versatile in certain applications.

    5-Methoxyindazole-3-carbaldehyde: Lacks the tetrahydropyran group, which may affect its biological activity and chemical reactivity.

    1-Tetrahydropyran-2-YL-indazole-3-carbaldehyde: Lacks the methoxy group, which may influence its solubility and reactivity.

Uniqueness: 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde is unique due to the presence of both the methoxy and tetrahydropyran groups, which can enhance its chemical reactivity and biological activity. These functional groups may also improve its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

5-methoxy-1-(oxan-2-yl)indazole-3-carbaldehyde

InChI

InChI=1S/C14H16N2O3/c1-18-10-5-6-13-11(8-10)12(9-17)15-16(13)14-4-2-3-7-19-14/h5-6,8-9,14H,2-4,7H2,1H3

InChI Key

QHPPZWYAJJYNGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(N=C2C=O)C3CCCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.